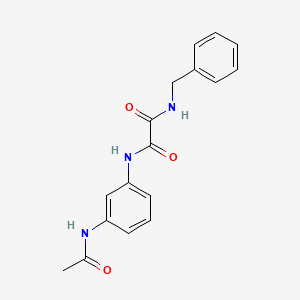

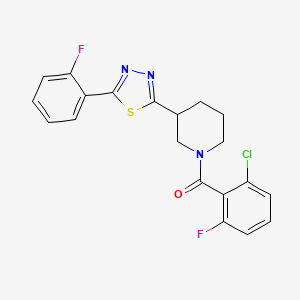

![molecular formula C25H22N2O5S B2831309 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide CAS No. 898408-62-3](/img/structure/B2831309.png)

2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be complex, with multiple rings and functional groups. The presence of these groups could potentially influence the compound’s physical and chemical properties, as well as its biological activity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, functional groups, and charge distribution would all play a role in determining its properties .Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Development

B-Raf Inhibition: This compound has been evaluated for its B-Raf inhibitory activity. B-Raf is a protein kinase involved in cell signaling pathways, and its dysregulation is associated with various cancers. The compound’s ability to inhibit B-Raf may have implications for targeted cancer therapies .

Organic Synthesis

Copper-Catalyzed C-3 Benzylation: An interesting application involves the use of benzylsulfonyl hydrazides as benzylating agents in the direct C-3 benzylation of quinoxalin-2(1H)-ones. Under copper-catalyzed conditions, this compound participates in the benzylation process, yielding structurally diverse 3-benzylquinoxalin-2(1H)-ones .

Pharmaceutical Development

Doxazosin Synthesis: While not directly related to the compound itself, there’s interest in synthesizing 2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(piperazin-1-yl)methanone, a key intermediate in the production of the antihypertensive drug Doxazosin. Researchers seek efficient synthetic routes for this intermediate .

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

2-(3-benzylsulfonylindol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O5S/c28-25(26-19-10-11-22-23(14-19)32-13-12-31-22)16-27-15-24(20-8-4-5-9-21(20)27)33(29,30)17-18-6-2-1-3-7-18/h1-11,14-15H,12-13,16-17H2,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGUMZZQEUKRZTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C=C(C4=CC=CC=C43)S(=O)(=O)CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-(Benzo[d][1,3]dioxol-5-ylamino)-6-fluoroquinolin-3-yl)(morpholino)methanone](/img/structure/B2831227.png)

![N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2831231.png)

![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)azetidine-3-carboxamide](/img/structure/B2831232.png)

![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-methyl-N-phenylacetamide](/img/structure/B2831234.png)

![N-[2-(6-Fluoro-4H-1,3-benzodioxin-8-yl)ethyl]prop-2-enamide](/img/structure/B2831240.png)

![N-butyl-1,9-dimethyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2831243.png)

![N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2831249.png)